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Kupferron

Cat. No.: B12356701
M. Wt: 155.15 g/mol
InChI Key: GXCSNALCLRPEAS-CFYXSCKTSA-N
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Description

Historical Development of Kupferron as an Analytical Reagent

The history of analytical chemistry shows a continuous evolution of systematic procedures for determining the composition and structure of matter. britannica.com Early analytical methods relied heavily on classical "wet chemical analysis" techniques, which involved chemical reactions between the analyte and a reagent to produce a detectable and measurable product, such as a colored substance or a precipitate. britannica.com

This compound emerged in this context as a significant analytical reagent. Its development is linked to the need for selective precipitation and separation of metal ions in qualitative and quantitative inorganic analysis. wikipedia.org Historically, this compound was prepared from phenylhydroxylamine and a source of NO⁺, such as butyl nitrite (B80452), in the presence of ammonia (B1221849). wikipedia.org This synthesis yields the ammonium (B1175870) salt, this compound, which was found to be effective in complexing with a range of metal ions. wikipedia.org Early research, such as that by Biltz and Hodtkk, highlighted its utility as a reagent for elements like iron and copper. wikimedia.org

Evolution of this compound’s Role in Modern Chemical Analysis

The field of chemical analysis has undergone a revolution with the advent of advanced instrumentation, leading to greater precision, sensitivity, and versatility. rroij.com While classical methods like gravimetric and volumetric analysis, which underpinned early analytical chemistry, continue to influence contemporary practices, modern analysis increasingly utilizes sophisticated instruments. britannica.comsolubilityofthings.com

Despite the rise of instrumental techniques, this compound has maintained a role in modern chemical analysis, particularly in separation and preconcentration steps before instrumental determination. Its ability to form stable, often insoluble, complexes with various metal ions allows for their separation from complex matrices. echemi.com This property is valuable in preparing samples for techniques such as atomic absorption spectrometry (AAS) or mass spectrometry. institut-seltene-erden.de For instance, this compound can be used as a precipitating agent for the determination of metals like copper, iron, aluminum, and titanium. echemi.com The precipitated metal-Kupferron complexes can then be isolated and analyzed. echemi.com

Furthermore, this compound's complex-forming ability has found applications in hyphenated techniques. For example, it has been used as a complexing agent in adsorptive stripping voltammetry for the determination of trace concentrations of metals like indium in water samples. rsc.org In such applications, the metal-Kupferron complex is preconcentrated on an electrode surface, allowing for enhanced detection sensitivity. rsc.org

Scope and Significance of Current this compound Research

Current research involving this compound continues to leverage its unique complexation properties. While its historical use was primarily in classical gravimetric and titrimetric methods, modern research explores its potential in more advanced analytical procedures and other scientific domains.

One area of significance is its continued use in the separation and preconcentration of metal ions from diverse samples, including environmental matrices like water and soil, for the analysis of metal pollutants. echemi.com By forming complexes with heavy metals such as lead, cadmium, and mercury, this compound facilitates their isolation and subsequent quantification using sensitive analytical techniques. echemi.com

Beyond traditional analytical applications, the coordination chemistry of compounds like this compound is being investigated for potential applications in fields such as medical technology and materials science. ontosight.ai The ability of this compound to form complexes with metal ions is being explored for potential antimicrobial, antiviral, or anticancer properties of these complexes, making them candidates for pharmaceutical research. ontosight.ai Additionally, metal complexes formed with this compound or related compounds may have applications in imaging techniques or the development of new materials. ontosight.ai

Research also delves into the fundamental aspects of this compound's interactions with metal ions, including the stability and kinetics of complex formation. Studies investigating the complex formation of ligands with metal ions, while not always exclusively focused on this compound itself, contribute to the broader understanding of how such ligands interact with various metal centers, which is relevant to this compound's behavior as a chelating agent. jocpr.com The stability constants of metal-ligand complexes, for instance, provide valuable data on the strength of these interactions. jocpr.com

The significance of current research involving this compound lies in refining existing analytical methodologies, exploring new applications in diverse scientific fields, and contributing to the fundamental understanding of metal-ligand interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2 B12356701 Kupferron

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

azane;(Z)-hydroxyimino-oxido-phenylazanium

InChI

InChI=1S/C6H6N2O2.H3N/c9-7-8(10)6-4-2-1-3-5-6;/h1-5,9H;1H3/b8-7-;

InChI Key

GXCSNALCLRPEAS-CFYXSCKTSA-N

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=N/O)/[O-].N

Canonical SMILES

C1=CC=C(C=C1)[N+](=NO)[O-].N

Origin of Product

United States

Synthesis and Derivatization Methodologies of Kupferron

Classical Synthetic Approaches to Kupferron Production

Classical methods for synthesizing this compound typically involve the reaction of phenylhydroxylamine with an alkyl nitrite (B80452) in an ammoniacal solution. nih.govorgsyn.org Phenylhydroxylamine itself is commonly prepared by the reduction of nitrobenzene (B124822). researchgate.netgoogle.comgoogle.com

One established procedure involves treating an ether solution of beta-phenylhydroxylamine with dry ammonia (B1221849) gas and amyl nitrite. nih.gov Another classical method describes the preparation from phenylhydroxylamine by treatment with sodium nitrite in the presence of HCl at 0 °C, followed by filtration, dissolving in ether, and treating with ammonia. Alternatively, an ether solution of phenylhydroxylamine can be treated with butyl or amyl nitrite and ammonia in the cold. nih.gov

A detailed classical synthesis protocol involves dissolving moist phenylhydroxylamine in ether, cooling the solution, and then passing a rapid stream of dry ammonia gas through it. orgsyn.org Subsequently, freshly distilled n-butyl nitrite is added slowly while maintaining the temperature below 10 °C and continuing the ammonia stream to ensure an excess of ammonia. orgsyn.org After the addition of butyl nitrite, the mixture is stirred further to complete the reaction, and the precipitated this compound is filtered and washed. orgsyn.org

Research has also explored the reaction of nitrosobenzene (B162901) with nitrogen monoxide in ammoniacal ether or dioxane, yielding the ammonium (B1175870) salt of N-nitrosophenylhydroxylamine. researchgate.net The yield of the ammonium salt in this reaction was observed to increase with the addition of hydroquinone. researchgate.net

Advanced and Green Synthesis Strategies for this compound

While classical methods are effective, advanced and greener synthesis strategies aim to improve efficiency, reduce hazardous waste, and utilize more sustainable reagents. Although specific "green synthesis" methods for this compound itself are not extensively detailed in the provided search results, the concept of green chemistry in synthesis is highlighted in the context of related compounds and general organic synthesis. mdpi.commdpi.comijpsonline.commdpi.complos.orgresearchgate.net

One patent describes a process for synthesizing N-nitroso-N-phenylhydroxylamine ammonium salt involving the reduction of nitrobenzene using zinc powder, followed by reaction with a nitroso ester. google.com This process emphasizes good reaction selectivity, high yield, and high product quality, suggesting advancements in achieving a purer product more efficiently. google.com The method involves steps such as adding ammonium chloride, water, and nitrobenzene, followed by stirring with zinc powder and heating. google.com The reaction with nitroso ester (such as ethyl nitrite) is conducted under controlled temperature and pH conditions, often in the presence of ammonium carbamate, ammonium bicarbonate, or ammonium carbonate. google.comgoogle.com Refining the crude product using a suitable solvent is also part of this process to obtain high purity. google.com

The development of green synthesis methods in organic chemistry often involves the use of less toxic solvents, renewable resources, and catalytic approaches to minimize environmental impact. mdpi.commdpi.comijpsonline.commdpi.complos.orgresearchgate.net While the provided information does not detail a specific "green" synthesis route explicitly labeled for this compound, the principles of green chemistry are being applied to the synthesis of various organic compounds and nanoparticles, suggesting a broader trend towards more sustainable chemical processes. mdpi.comijpsonline.commdpi.complos.orgresearchgate.net

Derivatization Pathways for Functionalized this compound Analogues

The structure of this compound, containing the N-nitroso-N-phenylhydroxylamine anion, allows for various derivatization reactions. These modifications can lead to new compounds with altered chemical properties and potential applications.

O-Alkylation of N-nitroso-N-phenylhydroxylamine Ammonium Salt

O-alkylation of this compound, the ammonium salt of N-nitroso-N-phenylhydroxylamine, has been investigated as a method for synthesizing novel compounds. nih.govnih.govechemi.com This reaction occurs regioselectively at the terminal oxygen atom, resulting in the formation of N-(alkyloxy)-N'-phenyldiimide N'-oxide products. nih.govnih.govechemi.com

Studies utilizing techniques such as NMR and X-ray analysis have confirmed the regioselectivity of this alkylation, showing that the alkyl group attaches to the oxygen atom that is not directly bonded to the phenyl ring. nih.govnih.gov These O-alkyl derivatives have demonstrated significantly improved stability compared to the parent this compound compound. nih.govnih.gov

Synthesis of Novel Nitric Oxide (NO) Releasing Agents from this compound Derivatives

This compound derivatives, particularly the O-alkylated products, have been explored for their potential as nitric oxide (NO) releasing agents. nih.govnih.govechemi.com The ability to release NO makes these compounds of interest in various fields, including potential biological applications, although specific dosage and safety information are outside the scope of this article. nih.govnih.govnih.govresearchgate.netrsc.org

The O-alkyl derivatives of this compound have been shown to function as photoreleasing NO donor compounds. nih.govnih.gov This indicates that exposure to light can trigger the release of nitric oxide from these molecules. Furthermore, researchers have synthesized more complex derivatives, such as those linking the this compound portion with an amino acid via an acetal (B89532) moiety. nih.govnih.gov These compounds are designed as model NO prodrugs, where controlled NO release can be achieved through mechanisms like increasing pH or protease-catalyzed hydrolysis. nih.govnih.gov This highlights the potential to design this compound-based molecules that release NO under specific physiological or environmental conditions.

Coordination Chemistry of Kupferron

Ligand Properties and Chelation Characteristics of the Kupferron Anion

The this compound anion, derived from the deprotonation of N-nitroso-N-phenylhydroxylamine, functions as a bidentate, mono-anionic ligand wikipedia.org. Its coordination to metal cations occurs through the two oxygen atoms, specifically the oxygen from the N-nitroso group and the oxygen from the hydroxylamine (B1172632) group wikipedia.org. This mode of binding results in the formation of stable five-membered chelate rings wikipedia.org. The formation of chelate rings generally leads to enhanced stability of the metal complex compared to complexes formed with monodentate ligands, a phenomenon known as the chelate effect chemguide.co.ukwikipedia.orglibretexts.org. The this compound anion's ability to "nip" the metal ion via its two donor atoms is analogous to the claw of a crab, from which the term "chelation" is derived wikipedia.orglibretexts.orglibretexts.org.

Mechanisms of Metal-Kupferron Complex Formation

The formation of metal-kupferron complexes involves the interaction between the metal cation and the this compound anion, leading to the coordination of the ligand to the metal center. While specific detailed mechanisms for the formation of this compound complexes are not extensively detailed in the provided sources, the general principles of ligand-metal binding apply libretexts.org. The process involves the donation of electron pairs from the oxygen donor atoms of the this compound anion to the metal ion, forming coordinate covalent bonds. The nature of the metal ion, the ligand, and the reaction conditions significantly influence the complex formation gcnayanangal.comwalisongo.ac.id.

Stoichiometry of Metal-Kupferron Complexes

The stoichiometry of metal-kupferron complexes, referring to the ratio of metal ions to this compound anions in the complex, can vary depending on the metal ion's charge and coordination preferences. Illustrative examples of known this compound complexes demonstrate typical stoichiometries, such as Cu(CU)₂, Fe(CU)₃, and Zr(CU)₄ wikipedia.org. These examples suggest that the this compound anion (CU⁻) can form complexes where one metal ion is coordinated to two, three, or four this compound ligands. Studies on metal complexes with other ligands also show varying metal-to-ligand ratios, including 1:1 and 1:2 stoichiometries researchgate.netresearchgate.net. The stoichiometry of a complex can be determined experimentally using methods like Job's method (method of continuous variations), which identifies the metal-ligand ratio at which the complex concentration is maximal asdlib.orgresearchgate.net.

Influence of pH on Metal-Kupferron Complexation and Stability

The pH of the solution plays a crucial role in the formation and stability of metal-kupferron complexes. The availability of the this compound anion, the active chelating species, is dependent on the pH, as it is the conjugate base of N-nitroso-N-phenylhydroxylamine. Changes in pH can affect the protonation state of the ligand and the speciation of the metal ion in solution, thereby influencing the complexation equilibrium mdpi.comresearchgate.net. Studies on other metal-ligand systems have shown that complex formation often commences within a specific pH range and that the stability of the complexes can be highly sensitive to pH variations mdpi.comresearchgate.netjocpr.com. For instance, small pH changes can significantly alter the stability of metal-binding domains nih.gov. The effectiveness of competing donor groups can also change with pH, leading to different coordination modes mdpi.com.

Stability Constants of Metal-Kupferron Chelates

Here is a conceptual table illustrating the idea of stability constants for a hypothetical metal (M) and this compound (CU) forming a 1:2 complex, based on the general principles of stepwise formation:

Stepwise ReactionStepwise Stability Constant (K)Overall ReactionOverall Stability Constant (β)
M + CU ⇌ M(CU)K₁ = [M(CU)] / ([M][CU])M + CU ⇌ M(CU)β₁ = K₁
M(CU) + CU ⇌ M(CU)₂K₂ = [M(CU)₂] / ([M(CU)][CU])M + 2CU ⇌ M(CU)₂β₂ = K₁ * K₂
M(CU)₂ + CU ⇌ M(CU)₃K₃ = [M(CU)₃] / ([M(CU)₂][CU])M + 3CU ⇌ M(CU)₃β₃ = K₁ * K₂ * K₃
... and so on depending on stoichiometry... and so on depending on stoichiometry

Structural Elucidation of this compound Metal Complexes

Determining the precise three-dimensional structure of metal-kupferron complexes is crucial for understanding their properties and behavior. Various analytical techniques are employed for structural elucidation.

Utilization of NMR Spectroscopy in Complex Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique employed in the study of coordination complexes, providing detailed insights into their structure, dynamics, and bonding libretexts.orgsavemyexams.communi.cz. For this compound and its metal complexes, NMR can be utilized to elucidate the structural arrangement of the ligand around the metal center and to study the electronic environment of specific nuclei within the complex muni.cz.

In the context of metal-Kupferron systems, NMR spectroscopy, particularly ¹H NMR, can be used to characterize the organic portion of the complex. Changes in the chemical shifts and splitting patterns of the proton signals of the phenyl group in the this compound ligand upon coordination to a metal ion can provide information about the binding mode and the influence of the metal center on the electron distribution within the ligand savemyexams.comresearchgate.net. For instance, studies on O-alkyl derivatives of N-nitroso-N-phenylhydroxylamine, a related structure to the this compound anion, have utilized NMR in conjunction with X-ray analysis to confirm the regioselectivity of alkylation and the resulting molecular structure nih.gov.

Spectroscopic Characterization of Metal-Kupferron Systems

Beyond NMR, a range of other spectroscopic techniques are routinely applied to characterize metal complexes of this compound and similar ligands, providing complementary information about their electronic structure, bonding, and composition.

Ultraviolet-Visible (UV-Vis) spectroscopy is frequently used to study the electronic transitions within metal-ligand complexes nih.govajol.infoscielo.br. The formation of a metal-Kupferron complex often results in distinct color changes and characteristic absorption bands in the UV-Vis spectrum, which can be attributed to ligand-centered π→π* and n→π* transitions, as well as metal-to-ligand or ligand-to-metal charge transfer (CT) transitions and d-d transitions of the metal ion nih.govajol.info. The positions and intensities of these bands are sensitive to the nature of the metal ion, its oxidation state, and the coordination environment, providing insights into the electronic structure and geometry of the complex nih.govscielo.br.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in the this compound ligand and determining how they are affected by coordination to a metal center researchgate.netajol.inforesearchgate.netresearchgate.net. By comparing the IR spectrum of the free this compound ligand with that of its metal complex, shifts in characteristic vibrational frequencies, such as those associated with the N-O and N=O bonds of the nitrosohydroxylamine moiety, can indicate which atoms are involved in coordination ajol.inforesearchgate.net. The bidentate coordination of the this compound anion through its oxygen atoms leads to observable changes in the IR spectrum wikipedia.orgdbpedia.orgresearchgate.net.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of metal-Kupferron complexes, helping to confirm their stoichiometry and purity nih.govresearchgate.netscirp.org. Techniques like Electrospray Ionization (ESI) or Liquid Injection Field Desorption Ionization (LIFDI) can be used to generate ions from the complexes for analysis scirp.org.

Collectively, these spectroscopic methods offer a comprehensive approach to the characterization of metal-Kupferron systems, providing crucial data on their formation, structure, bonding, and electronic properties.

Kupferron in Advanced Analytical Methodologies

Contributions to Selective Precipitation Techniques

Kupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine, is a well-established precipitating agent that forms stable, insoluble metal complexes, enabling the separation and quantification of specific metal ions.

Separation and Isolation of Metal Pairs (e.g., Tin from Zinc, Copper from Iron)

Similarly, the separation of copper from iron using this compound can be challenging due to the potential for co-precipitation. However, techniques such as anion-exchange chromatography have been shown to be effective for this separation, where iron(III) is retained on the column while copper(II) is eluted. nih.gov While not a direct precipitation with this compound, this highlights alternative strategies for separating these metal ions where direct precipitation may not be sufficiently selective.

Applications in Spectrophotometric Determination and Analysis

This compound and its metal complexes exhibit distinct spectrophotometric properties that are leveraged for the quantitative analysis of various metal ions.

Colorimetric Estimation of Metal Ions (e.g., Aluminum, Vanadates, Titanium)

The formation of colored complexes between this compound and metal ions provides a basis for their colorimetric estimation. For instance, the vanadium(V)-Kupferron complex, particularly when stabilized with phenols, forms a colored solution that can be measured spectrophotometrically for the determination of vanadium. researchgate.net

While specific methods for the direct colorimetric estimation of aluminum using this compound are not prominently featured in recent literature, alternative colorimetric assays for aluminum have been developed using other reagents like flavonoids, which form colored chelation complexes. peerj.com

For the spectrophotometric determination of titanium, various reagents have been explored. One sensitive method involves the use of 3,4-dihydroxybenzaldehydeisonicotinoylhydrazone (3,4-DHBINH), which forms a yellow-colored complex with titanium(IV) at a pH of 3.5, with a maximum absorbance at 370 nm. e-journals.in This method demonstrates a Beer's law obedience in the range of 0.5–4.25 ppm of titanium(IV) and has a molar absorptivity of 1.489×10⁴ L mol⁻¹ cm⁻¹. e-journals.in

Spectrophotometric Studies of Metal-Kupferron Complexation

The study of the formation and characteristics of metal-Kupferron complexes is crucial for optimizing analytical methods. UV-Vis spectrophotometry is a primary tool for investigating the stoichiometry and stability of these complexes. For example, studies on copper(II) complexes with various ligands utilize UV-Vis spectroscopy to determine the coordination environment of the metal ion and to understand the electronic transitions within the complex. researchgate.netresearchgate.netuvt.romdpi.com While detailed spectrophotometric studies specifically focused on a wide range of metal-Kupferron complexes are not extensively documented in a single comprehensive source, the principles of such studies are well-established in coordination chemistry.

Utilization in Indirect Spectrophotometric Assays

Indirect spectrophotometric methods can offer enhanced sensitivity and selectivity for the determination of certain analytes. While the direct use of this compound in indirect spectrophotometric assays is not a widely reported application, the underlying principles are relevant. For example, indirect methods have been developed for the determination of pharmaceuticals like captopril (B1668294). In one such method, the reduction of a copper(II)-neocuproine complex by captopril is measured spectrophotometrically, allowing for the quantification of the drug. researchgate.net This illustrates the potential for designing indirect assays based on the redox or complex-forming reactions of this compound with specific analytes.

Integration with Solvent Extraction Techniques

This compound, the ammonium salt of N-nitroso-N-phenylhydroxylamine, is a versatile chelating agent that forms stable, neutral complexes with a wide range of metal ions. This property makes it highly valuable in solvent extraction, a technique central to many analytical methodologies for the separation and preconcentration of metals. The metal-kupferron complexes are typically insoluble in water but readily soluble in organic solvents, facilitating their transfer from an aqueous phase to an organic phase.

Extraction Behavior of Metal-Kupferron Complexes

The extraction of metal ions using this compound is governed by the formation of a neutral metal chelate complex, which is then partitioned between the aqueous and an immiscible organic phase. The efficiency of this extraction is described by the distribution ratio (D), which is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase.

The formation of the extractable metal-kupferron complex and its subsequent extraction can be represented by the following equilibrium:

Mⁿ⁺(aq) + nHL(org) ⇌ MLn(org) + nH⁺(aq)

Where Mⁿ⁺ is the metal ion, HL is this compound, and MLn is the metal-kupferron complex. The extraction process is highly dependent on the pH of the aqueous solution. By controlling the pH, it is possible to achieve selective extraction of different metal ions, as the formation of their respective this compound complexes occurs at different pH ranges. The distribution ratio of a metal in such a system is influenced by several factors, including the pH of the aqueous phase, the concentration of the chelating agent in the organic phase, and the nature of the organic solvent. Generally, an increase in the pH of the aqueous phase and the concentration of this compound in the organic phase leads to a higher distribution ratio and more efficient extraction.

The choice of the organic solvent also plays a crucial role. Solvents like chloroform, diethyl ether, and ethyl acetate (B1210297) are commonly used for dissolving the metal-kupferron complexes. The solubility of the metal chelate in the organic solvent and the immiscibility of the solvent with water are key considerations for an effective separation.

Role in Preconcentration of Trace Elements from Complex Matrices

Solvent extraction with this compound is a well-established method for the preconcentration of trace metal ions from various complex matrices, such as environmental and biological samples. In many analytical techniques, the direct determination of trace elements is hindered by their low concentrations or by interference from the sample matrix. Preconcentration procedures are therefore necessary to enrich the analytes to a detectable level and to separate them from interfering components.

This compound's ability to form complexes with a broad spectrum of metal ions makes it a suitable reagent for group separations, where multiple trace elements are concentrated simultaneously. The general procedure involves adjusting the pH of the aqueous sample to a value where the target metal ions form complexes with this compound. These complexes are then extracted into a small volume of an organic solvent. The resulting organic phase, now containing the concentrated metal ions, can be analyzed directly by techniques such as atomic absorption spectrometry or, after back-extraction into an aqueous phase, by other instrumental methods. This process not only increases the concentration of the analytes but also significantly reduces matrix effects, leading to improved accuracy and lower detection limits.

Separation of Metal Ions in Multi-Component Solutions

The selectivity of solvent extraction with this compound can be exploited for the separation of specific metal ions from multi-component solutions. This selectivity is primarily achieved by controlling the pH of the aqueous phase. Since different metal-kupferron complexes are stable over different pH ranges, it is possible to selectively extract one metal ion while leaving others in the aqueous phase. For instance, many metals can be extracted from strongly acidic solutions, while others require less acidic or neutral conditions.

The effectiveness of a separation is quantified by the separation factor (α), which is the ratio of the distribution ratios of the two metals to be separated. A high separation factor indicates a good separation. The use of masking agents can further enhance the selectivity of the separation. Masking agents are complexing agents that form stable, water-soluble complexes with interfering ions, preventing them from reacting with this compound and thus being extracted into the organic phase. This approach allows for the isolation of the target analyte even in the presence of other metal ions that would otherwise interfere.

Investigations into Factors Affecting Crud Formation in Solvent Extraction Systems

Crud is a stable emulsion that can form at the interface between the aqueous and organic phases during solvent extraction operations. It is often stabilized by the presence of fine solid particles, surfactants, or high molecular weight organic compounds. The formation of crud is a significant operational problem, particularly in large-scale industrial solvent extraction processes, as it can lead to loss of the organic solvent, decreased extraction efficiency, and difficulties in phase separation.

Contributions to Electroanalytical Methods

This compound has found significant application in the field of electroanalytical chemistry, particularly in techniques that involve a preconcentration step. Its ability to form stable, adsorbable complexes with metal ions is key to its utility in these sensitive analytical methods.

Application in Adsorptive Stripping Voltammetry

Adsorptive stripping voltammetry (AdSV) is a highly sensitive electroanalytical technique used for the determination of trace and ultra-trace levels of metal ions. The method involves two main steps: a preconcentration step where the analyte is accumulated onto the surface of a working electrode, followed by a stripping step where the accumulated analyte is electrochemically measured.

In the context of AdSV, this compound serves as a complexing agent that forms a surface-active complex with the target metal ion. This metal-kupferron complex is then adsorbed onto the surface of the working electrode at a controlled potential. The accumulation of the complex on the electrode surface effectively preconcentrates the analyte from the bulk solution. Following the preconcentration step, the potential of the electrode is scanned, causing the reduction or oxidation of the metal in the adsorbed complex. This electrochemical event produces a current peak, the height or area of which is proportional to the concentration of the analyte in the sample.

The use of this compound in AdSV offers several advantages, including enhanced sensitivity and selectivity. The formation of the metal-kupferron complex can be controlled by adjusting the pH and the concentration of this compound, allowing for the selective determination of certain metal ions. This technique has been successfully applied to the determination of various metal ions, including aluminum and vanadium, in a variety of sample matrices. mdpi.comnih.gov The operational parameters, such as the composition of the supporting electrolyte, accumulation potential and time, and the voltammetric waveform, are optimized to achieve the lowest possible detection limits.

Table 1: Operational Parameters for the Determination of Metal Ions by Adsorptive Stripping Voltammetry using this compound

AnalyteWorking ElectrodeComplexing AgentSupporting ElectrolyteAccumulation Potential (V)Accumulation Time (s)Detection LimitReference
Aluminum (Al)Lead Film Electrode (PbFE)This compound0.1 mol L⁻¹ ammonia (B1221849) buffer (pH 8.15)-0.7603.3 × 10⁻¹¹ mol L⁻¹ nih.gov
Gallium (Ga)Hanging Mercury Drop Electrode (HMDE)This compound0.01 M acetate buffer (pH 4.5)-0.61205 × 10⁻¹⁰ M nih.gov
Vanadium (V)Hanging Mercury Drop Electrode (HMDE)This compound0.05 M acetate buffer (pH 4.6)-0.1602.8 × 10⁻¹² mol L⁻¹ mdpi.com

Enhancement of Detection Limits through Preconcentration in Voltammetry

This compound, the ammonium salt of N-nitroso-N-phenylhydroxylamine, serves as a highly effective chelating agent in electroanalytical chemistry, particularly in adsorptive stripping voltammetry (AdSV). Its utility lies in its ability to form stable complexes with a variety of metal ions. This complexation is the basis for a powerful preconcentration strategy that significantly enhances the sensitivity and lowers the detection limits for trace metal analysis.

The fundamental principle involves the formation of a metal-Kupferron complex in the sample solution, followed by the adsorptive accumulation of this complex onto the surface of a working electrode at a specific potential. This step effectively transfers the analyte from the bulk solution to the electrode surface, concentrating it by several orders of magnitude. Following this preconcentration phase, a voltammetric scan is applied (typically differential pulse or square wave), which reduces the complexed metal ion. The resulting faradaic current is proportional to the concentration of the adsorbed analyte, and because of the preconcentration step, this current is substantially larger than it would be without the accumulation process.

The choice of working electrode is crucial, with lead film electrodes (PbFE) and bismuth film electrodes (BiFE) being commonly employed due to their favorable hydrogen evolution overpotential and ability to readily adsorb the metal-Kupferron complexes. researchgate.netgoogle.com Research has demonstrated the successful application of this technique for the determination of various metal ions at trace and ultra-trace levels. For instance, a sensitive method for determining Aluminum(III) was developed based on the adsorptive accumulation of its this compound complex onto an in-situ plated lead film electrode. researchgate.net Similarly, the technique has been applied to the analysis of Molybdenum(VI), Cadmium(II), Uranium(VI), and Europium(III) in various sample matrices, including natural waters. researchgate.netgoogle.comscielo.br The efficiency of the preconcentration is influenced by several experimental parameters, including pH, this compound concentration, accumulation potential, and accumulation time, which must be optimized to achieve the lowest possible detection limits.

Table 1: Examples of Trace Metal Determination using Adsorptive Stripping Voltammetry with this compound

Analyte Electrode Voltammetric Technique Optimized pH Limit of Detection (LOD)
Al(III) In-situ plated Lead Film Electrode (PbFE) AdSV - Not Specified
Mo(VI) In-situ plated Lead Film Electrode (PbFE) AdSV 5.3 Not Specified
Cd(II) Nafion-coated Bismuth Film Electrode Adsorptive Cathodic Stripping Voltammetry - 50 µg/L (analyte conc.)
U(VI) Bismuth Film Electrode Adsorptive Stripping Voltammetry - Not Specified

Derivatization for Chromatographic Separations

The complexing ability of this compound is also harnessed in liquid chromatography, primarily for the separation and determination of metal ions that lack a suitable chromophore for conventional UV-Vis detection. By converting the metal ions into their corresponding this compound chelates, a process known as pre-column derivatization, their chromatographic behavior and detectability are significantly improved. scielo.br

In this approach, this compound is added to the sample prior to injection into a high-performance liquid chromatography (HPLC) system. The resulting metal-Kupferron complexes are typically neutral and hydrophobic, making them well-suited for separation by reversed-phase HPLC (RP-HPLC). researchgate.netukm.my The separation occurs on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The specific retention time of each metal chelate allows for its identification and separation from other metals and matrix components.

The derivatization not only facilitates the separation but also enables sensitive detection, as the this compound ligand imparts strong UV-absorbing properties to the chelate. This allows for the quantification of the separated metal complexes using a standard UV-Vis detector. The technique of pre-column derivatization coupled with RP-HPLC has proven to be a reliable and advantageous method for analyzing trace amounts of metal ions. scielo.br For complex samples, a solid-phase extraction (SPE) step may be incorporated after derivatization to preconcentrate the metal-Kupferron chelates and remove interfering matrix components before HPLC analysis. scielo.brukm.my

The application of this compound as a derivatizing and chelating agent is central to its role in trace element analysis. As demonstrated in voltammetric and chromatographic methods, its ability to form stable, easily detectable complexes allows for the quantification of metals at parts-per-billion (ppb) or even lower levels. scielo.brnih.gov This is critical in environmental monitoring, food analysis, and clinical chemistry, where trace elements can have significant impacts on system health and toxicity.

In the context of pharmaceutical manufacturing, this capability extends to impurity profiling. Pharmaceutical impurities are unwanted chemicals that can be present in active pharmaceutical ingredients (APIs) or finished drug products, potentially affecting their safety and efficacy. lcms.cz One important class of impurities is residual elemental impurities, which can originate from catalysts, reagents, or manufacturing equipment. Regulatory bodies require strict control over the levels of these metallic impurities.

Advancements in Analytical Reagent Design Based on this compound Chemistry

The foundational structure of this compound, N-nitroso-N-phenylhydroxylamine, has served as a scaffold for the development of new and improved analytical reagents. The goal of these advancements is to fine-tune the reagent's properties, such as selectivity, stability, and the physical characteristics of the metal complexes it forms, to suit specific analytical challenges.

By modifying the aryl group (the phenyl ring) of the this compound molecule, chemists can synthesize a range of N-aryl-N-nitrosohydroxylamine analogues. google.comresearchgate.net For example, replacing the phenyl group with a naphthyl group results in "neo-cupferron." This structural modification can alter the reagent's solubility, the stability constants of its metal complexes, and its selectivity towards different metal ions. Such modifications are a key strategy in designing reagents with enhanced performance for specific applications.

Research into the synthesis of various this compound derivatives allows for the exploration of structure-activity relationships. researchgate.netresearchgate.net Introducing different substituent groups onto the aromatic ring can influence the electronic properties of the chelating functional group, thereby altering its affinity and selectivity for metal cations. Furthermore, the synthesis of O-alkyl derivatives of this compound has been explored to create compounds with significantly improved stability that can function as photoreleasable nitric oxide donors, demonstrating the versatility of this compound chemistry beyond direct metal analysis. nih.gov These ongoing synthetic efforts aim to produce a new generation of chelating agents with superior analytical characteristics, expanding the scope and improving the performance of methods for trace element analysis and complex matrix applications.

Theoretical and Computational Studies of Kupferron

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, rooted in quantum mechanics, are essential for describing the electronic structure of molecules. wikipedia.orgsimonsfoundation.orgamazon.com By solving approximations to the Schrödinger equation, these calculations can provide information about molecular orbitals, electron density distribution, and energy levels. wikipedia.orgamazon.comalgorithmiq.fiarxiv.org Understanding the electronic structure is crucial for predicting a molecule's reactivity, including its propensity to donate or accept electrons and the likely sites of chemical attack or bonding. smu.edursc.orgmdpi.comarxiv.orgscienceopen.com

For a chelating agent like Kupferron, quantum chemical investigations can elucidate the electronic properties of the N-nitroso-N-phenylhydroxylamine anion, the active species in complex formation. Calculations can reveal the charge distribution, the nature of the bonds within the ligand, and the orbitals involved in coordination with metal ions. This information is vital for understanding why this compound acts as a bidentate ligand, typically coordinating through its oxygen atoms to form five-membered rings with metal cations. nih.gov While specific quantum chemical data for this compound's electronic structure and reactivity were not found in the immediate search results, these methods are routinely applied to similar organic ligands and their metal complexes to understand their electronic behavior and predict their reactivity patterns. arxiv.orgmdpi.comresearchgate.net

Molecular Dynamics Simulations of this compound-Metal Interactions

Molecular dynamics (MD) simulations are computational techniques that model the time-dependent behavior of molecular systems. openmedscience.commdpi.com By simulating the motion of atoms and molecules based on classical mechanics and defined force fields, MD can provide insights into the dynamic interactions between a ligand and metal ions in various environments, such as in solution. openmedscience.comosti.govfrontiersin.orgarxiv.org

Density Functional Theory (DFT) Computations for Complex Structure Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a system based on its electron density. wikipedia.orgsimonsfoundation.orgscienceopen.com DFT is computationally less demanding than some other quantum chemical methods, making it suitable for studying larger molecules and complexes. wikipedia.orgarxiv.org It is frequently employed to optimize molecular geometries, calculate bond lengths and angles, and determine the electronic properties of molecules and their complexes. simonsfoundation.orgmdpi.comresearchgate.netnih.govchemrxiv.orgrsc.orgchemrxiv.org

DFT computations can be applied to determine the optimized three-dimensional structure of the this compound anion and its metal complexes. These calculations can provide precise data on the coordination geometry around the metal center, the lengths of the metal-oxygen bonds, and the angles within the chelate ring. mdpi.comresearchgate.netnih.gov DFT can also be used to calculate vibrational frequencies, which can be compared with experimental infrared or Raman spectra to validate the calculated structures. simonsfoundation.orgrsc.org While specific DFT studies on this compound complexes were not prominently featured in the search results, DFT has been successfully applied to analyze the structures of various metal complexes, including those with copper. mdpi.comresearchgate.netfrontiersin.orgnih.govchemrxiv.orgrsc.org

Elucidation of Reaction Mechanisms involving this compound via Computational Chemistry

Computational chemistry plays a significant role in understanding the mechanisms of chemical reactions. smu.edursc.orgnanobioletters.comresearchgate.netu-szeged.husmu.edumdpi.comarturorobertazzi.it By calculating the energies of reactants, transition states, and products, computational methods can map out reaction pathways and identify the steps involved in a chemical transformation. smu.edusmu.edumdpi.com This is particularly useful for understanding the formation and dissociation of metal-ligand complexes and potential reactions that this compound or its complexes might undergo.

For this compound, computational chemistry could be used to investigate the mechanism of its synthesis or the mechanisms of reactions where it acts as a ligand or reagent. For instance, computational studies could explore the pathway of the reaction between N-phenylhydroxylamine and a nitrosating agent to form this compound. nih.gov Furthermore, if this compound complexes are involved in catalytic cycles or other chemical processes, computational methods can help elucidate the elementary steps, transition states, and energy barriers of these reactions. rsc.orgnanobioletters.comu-szeged.husmu.edumdpi.com General computational studies have been instrumental in understanding reaction mechanisms in various chemical systems. smu.edursc.orgnanobioletters.comresearchgate.netu-szeged.husmu.edumdpi.comarturorobertazzi.it

Predictive Modeling of Chelation Behavior and Selectivity

Computational methods can be used to predict the chelation behavior of a ligand and its selectivity towards different metal ions. nih.govopenmedscience.comosti.govfrontiersin.orgchemrxiv.orgnumberanalytics.com By calculating binding energies, complex stabilities, and performing speciation analysis under varying conditions, computational chemistry can help predict which metal ions a ligand will preferentially bind to and how strongly. osti.govfrontiersin.orgchemrxiv.orgnumberanalytics.com

For this compound, computational modeling can be used to predict its affinity for different metal ions based on the calculated stability of the resulting complexes. Factors such as the charge and ionic radius of the metal ion, as well as the electronic and steric properties of the ligand, influence selectivity. nih.govopenmedscience.comnumberanalytics.com Computational studies, potentially involving DFT calculations of binding energies and MD simulations of interactions in solution, can provide quantitative data to predict this compound's selectivity profile. nih.govosti.govfrontiersin.orgchemrxiv.org Research on other chelating agents has demonstrated the utility of computational methods in designing ligands with tailored selectivity for specific metal ions. nih.govosti.govchemrxiv.orgnumberanalytics.com One study on Cu2+ selective chelators highlighted how computational methods can reveal structural features influencing selectivity, such as the role of steric strain from a phenyl moiety in favoring a specific coordination geometry. nih.gov

Kupferron in Specialized Research Domains

Environmental Analytical Research Applications

Analysis of Metal Pollutants in Water Samples

The analysis of metal pollutants in water samples is a critical aspect of environmental monitoring. Various analytical techniques are employed to determine the concentration of heavy metals in different water sources, including rivers, groundwater, and wastewater. researchgate.netnih.govdrawellanalytical.commdpi.comresearchgate.net Common methods for metal analysis in water include Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) techniques such as ICP-MS and ICP-OES. thermofisher.comstruers.commdpi.comresearchgate.net Sample preparation for water analysis often involves filtration and acidification to preserve the metal content and focus on dissolved species. thermofisher.comresearchgate.netnih.gov

While Kupferron's ability to complex with metal ions suggests potential applications in the pre-concentration or separation of metals from water samples before analysis, detailed information specifically on the current use of this compound in the analysis of metal pollutants in water samples within the provided search results is limited. General approaches to water analysis for metals involve techniques like AAS and ICP, often coupled with sample preparation methods tailored to the specific metals and water matrix. thermofisher.comresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.net

Metallurgical Process Analysis and Purification

Metallurgy involves the study of metals and their properties, including their extraction from ores, purification, and the creation of alloys. Analytical chemistry plays a vital role in various stages of metallurgical processes, from the analysis of raw materials to the quality control of final products. struers.comdrawellanalytical.com

Application in the Purification of Metals

Metal purification processes are employed to remove impurities from crude metals obtained from extraction processes, thereby achieving the desired level of purity for various applications. mdpi.comwikimedia.orgthermofisher.comstruers.com Common metal purification methods include electrolysis, distillation, liquation, zone refining, and vapor phase refining. mdpi.comwikimedia.orgthermofisher.comstruers.com Electrolytic refining, for instance, is widely used for purifying metals like copper, silver, and gold, where the impure metal serves as the anode and the pure metal is deposited at the cathode. wikimedia.orgthermofisher.comstruers.comresearchgate.net

Potential in Advanced Materials Science Research

This compound, a chemical compound known for its ability to act as a ligand in the formation of metal complexes, holds potential in various specialized research domains, particularly within advanced materials science. ontosight.ai Its capacity to bind with metal ions forms the basis for exploring its utility in developing novel materials and its application in imaging techniques. ontosight.ai The study of compounds like this compound and their interactions with metals is a key aspect of coordination chemistry, which has significant implications for materials science. ontosight.ainumberanalytics.com

Exploitation in the Development of Novel Materials

The exploitation of this compound's metal-chelating properties presents avenues for the development of novel materials. In radiochemistry, this compound has been noted for its use in the precipitation and separation of specific elements, including titanium, vanadium, molybdenum, tungsten, thorium, and cerium. osti.gov This selective precipitation ability can be valuable in materials science for the purification or separation of elements crucial for synthesizing new materials with desired properties. The ammonium (B1175870) salt of N-nitrosophenylhydroxylamine (this compound) is recognized as a reagent capable of separating titanium in a chelate form from various other elements. osti.gov While certain contaminants like copper, molybdenum, tungsten, and vanadium may still be present, this highlights its potential in separation processes relevant to material synthesis. osti.gov

Furthermore, the interaction of compounds like this compound with metal pigments and resins has been noted in the context of materials such as water-borne printing inks. researchgate.net This suggests a potential role for this compound or its derivatives in influencing the properties or stability of composite materials, coatings, or pigments through its interaction with metal components. The broader field of materials science heavily utilizes metal chelation for diverse applications, including the design of materials with tailored optical, magnetic, and catalytic properties. numberanalytics.com Metal-chelating polymers, for instance, are being investigated for applications such as the extraction and purification of rare earth elements, which are critical for technological innovations. vt.edu While the direct exploitation of this compound in these specific polymer systems requires further research, its fundamental ability to form stable metal chelates aligns it with the principles explored in developing such novel materials.

Future Directions and Emerging Research Avenues for Kupferron

Miniaturization and Automation of Kupferron-Based Analytical Procedures

Miniaturization and automation are key trends in modern analytical chemistry, aiming to reduce sample and reagent consumption, decrease analysis time, and improve throughput dechema.deseastar.centermdpi.comdoaj.orgsptlabtech.com. Applying these principles to this compound-based procedures could involve developing microfluidic devices or automated systems that incorporate this compound for on-chip complexation and subsequent analysis. This would be particularly beneficial for high-throughput analysis and on-site monitoring applications. Research in miniaturization and automation in analytical chemistry is ongoing, with efforts to integrate various analytical steps onto smaller platforms dechema.deseastar.centermdpi.comdoaj.orgsptlabtech.com.

Integration of this compound with Hyphenated Analytical Techniques

The integration of this compound with hyphenated analytical techniques offers promising avenues for more comprehensive analysis. Hyphenated techniques combine two or more analytical methods, typically a separation technique with a detection method, to provide enhanced separation and identification capabilities chromatographytoday.comchemijournal.comnih.govasiapharmaceutics.infosaspublishers.com. Coupling this compound-based separation or preconcentration steps with techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or inductively coupled plasma-mass spectrometry (ICP-MS) could enable the selective isolation and subsequent detailed characterization or quantification of metal complexes chromatographytoday.comchemijournal.comnih.govasiapharmaceutics.infosaspublishers.com. This approach could prove valuable for analyzing complex samples where traditional methods may lack the necessary specificity or sensitivity. Reviews on hyphenated techniques highlight their increasing importance in various fields of analysis chemijournal.comnih.govasiapharmaceutics.infosaspublishers.com.

Exploration of Green Chemistry Principles in this compound Applications

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances acs.orgpjoes.comispe.org. Future research on this compound should explore ways to align its applications with these principles. This could involve developing methods that use smaller amounts of this compound, employing less toxic solvents, or exploring renewable sources for its synthesis. The growing awareness of environmental impact in chemical processes is driving the adoption of green chemistry approaches in various industries, including pharmaceuticals and analytical chemistry acs.orgpjoes.comispe.org.

Unexplored Spectroscopic and Spectrometric Characterization Methods for this compound Complexes

While traditional spectroscopic and spectrometric methods have been used to study this compound complexes, there may be unexplored techniques that could provide deeper insights into their structure, bonding, and behavior. Advanced spectroscopic methods such as solid-state NMR, resonance Raman spectroscopy, or advanced mass spectrometry techniques could offer complementary information to traditional methods, aiding in the fundamental understanding of this compound's interactions with metal ions and potentially leading to the design of improved reagents or applications spectroscopyonline.comgrafiati.comnih.govuvic.casolubilityofthings.com. Research into spectroscopic and spectrometric methods for characterizing metal complexes is an active area, with various techniques offering unique advantages spectroscopyonline.comgrafiati.comnih.govuvic.casolubilityofthings.com.

Q & A

Q. What standardized protocols are recommended for synthesizing Kupferron, and how can purity be validated?

  • Methodological Answer : this compound (ammonium salt of 1-nitroso-2-naphthol) synthesis typically involves reacting 2-naphthol with nitrous acid under controlled acidic conditions. Key steps include:

Reagent Preparation : Use freshly prepared nitrous acid (HNO₂) to avoid decomposition.

Temperature Control : Maintain reaction temperatures between 0–5°C to prevent side reactions .

Purification : Recrystallize the product from ethanol-water mixtures to remove unreacted precursors.
Validation :

  • Spectroscopic Analysis : Confirm structure via FT-IR (C-N-O stretch at ~1500 cm⁻¹) and ¹H NMR (aromatic proton signals at δ 7.2–8.5 ppm) .
  • Elemental Analysis : Verify nitrogen content (theoretical ~12.5%) to assess purity .

Q. How is this compound employed in spectrophotometric metal ion detection, and what are its limitations?

  • Methodological Answer : this compound acts as a chelating agent for transition metals (e.g., Fe³⁺, Cu²⁺) in acidic media, forming colored complexes measurable via UV-Vis spectroscopy. Protocol :

pH Optimization : Adjust to pH 3–4 (acetic acid buffer) to maximize complex stability.

Wavelength Selection : Measure absorbance at λₘₐₓ ~450–500 nm, depending on the metal.

Interference Mitigation : Mask competing ions (e.g., EDTA for Ca²⁺) to improve specificity .
Limitations :

  • Limited sensitivity for trace metals (<1 ppm) due to competing ligands.
  • Photodegradation risks require immediate measurement post-reaction .

Advanced Research Questions

Q. What experimental strategies minimize interference from co-existing ions in this compound-based assays?

  • Methodological Answer : Interference resolution requires a multi-pronged approach:

Masking Agents : Introduce selective chelators (e.g., potassium cyanide for Cu²⁺) to block interfering ions.

Separation Techniques : Pre-treat samples with ion-exchange resins or solvent extraction.

Validation : Cross-check results with inductively coupled plasma mass spectrometry (ICP-MS) to confirm accuracy .
Example Workflow :

StepMethodPurpose
1Sample acidification (pH 2)Dissolve metal hydroxides
2Addition of NH₄FMask Al³⁺/Fe³⁺ interference
3Spectrophotometric analysisQuantify target metal

Q. How can contradictory data on this compound’s complexation efficiency across studies be systematically resolved?

  • Methodological Answer : Contradictions often arise from variability in experimental conditions. A systematic review framework is essential:

Comparative Analysis : Tabulate reported conditions (pH, temperature, ionic strength) and outcomes (Table 1).

Statistical Evaluation : Apply ANOVA to identify significant variables affecting complex stability.

Reproducibility Testing : Replicate key studies using standardized protocols (e.g., IUPAC guidelines) .
Table 1: Contradictory Data Analysis

StudypHTemp (°C)Reported Efficiency (%)
A3.52578 ± 3
B4.03065 ± 5
C3.02082 ± 2

Q. What computational methods support the optimization of this compound’s metal-binding affinity for novel applications?

  • Methodological Answer : Density Functional Theory (DFT) simulations can predict binding energies and ligand geometry:

Modeling : Use software (e.g., Gaussian) to calculate charge distribution on this compound’s nitroso and hydroxyl groups.

Thermodynamic Parameters : Estimate ΔG of complexation to prioritize metals with favorable binding (e.g., Fe³⁺ > Cu²⁺).

Validation : Correlate simulations with experimental stability constants (log K) from potentiometric titrations .

Methodological Best Practices

  • Data Reproducibility : Document all experimental parameters (e.g., reagent batches, instrument calibration) in supplementary materials .
  • Bias Reduction : Use blinded data analysis and randomized sample processing to mitigate observer bias .
  • Literature Synthesis : Conduct systematic reviews using tools like PRISMA to map existing knowledge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.